molecular formula C24H24ClFN4O2S B6433803 5-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 1105241-48-2

5-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B6433803
CAS RN: 1105241-48-2
M. Wt: 487.0 g/mol
InChI Key: FMNSIVFYTONXME-UHFFFAOYSA-N
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Description

The compound “5-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2-{[(4-fluorophenyl)methyl]sulfanyl}-6-methyl-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a pyrimidinone ring, and a sulfanyl group . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step protocols. For instance, a related compound was synthesized via a three-step protocol involving the preparation of a 1,2,4-triazole derivative, followed by a reaction with an amine . Another study reported the synthesis of a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, which were confirmed by physicochemical and spectral characteristics .


Molecular Structure Analysis

The molecular structure of similar compounds has been assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments . These techniques provide information about the molecular weight, functional groups, and the connectivity of atoms within the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the molecular weight of a related compound was found to be 408.9 g/mol . Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, and Formal Charge can also be computed .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological targets. For example, some compounds showed potent serotonin reuptake inhibition, suggesting they may act on the serotonin system in the brain . Another study reported that certain compounds displayed good docking scores with better anticancer potency within the binding pocket, suggesting they may interact with cancer-related proteins .

Future Directions

The future directions in the study of similar compounds could involve further exploration of their biological activities. For instance, some compounds have shown promising antibacterial and anticancer activities , suggesting potential applications in the development of new therapeutic agents. Further studies could also focus on optimizing the synthesis protocols and exploring the structure-activity relationships of these compounds.

properties

IUPAC Name

5-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClFN4O2S/c1-16-19(23(32)28-24(27-16)33-15-17-6-8-18(26)9-7-17)14-22(31)30-12-10-29(11-13-30)21-5-3-2-4-20(21)25/h2-9H,10-15H2,1H3,(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNSIVFYTONXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=C(C=C2)F)CC(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2-((4-fluorobenzyl)thio)-6-methylpyrimidin-4(3H)-one

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